Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate
CAS No.: 1243328-60-0
Cat. No.: VC0059154
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.656
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1243328-60-0 |
---|---|
Molecular Formula | C7H8ClNO2S |
Molecular Weight | 205.656 |
IUPAC Name | methyl 2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetate |
Standard InChI | InChI=1S/C7H8ClNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3 |
Standard InChI Key | VRPFRSBQANVKOU-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)Cl)CC(=O)OC |
Introduction
Chemical Identity and Physical Properties
Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate is a crystalline compound belonging to the thiazole heterocycle family. The compound features a thiazole ring with specific functional group modifications that contribute to its unique reactivity profile and potential applications. Its systematic identification parameters are presented in Table 1.
Table 1: Physical and Chemical Properties of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate
Property | Value |
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CAS Registry Number | 1243328-60-0 |
Chemical Name | 4-Thiazoleacetic acid, 5-chloro-2-methyl-, methyl ester |
Molecular Formula | C₇H₈ClNO₂S |
Molecular Weight | 205.656 g/mol |
Physical State | Crystalline solid |
Synonyms | Methyl 2-(5-chloro-2-methylthiazol-4-yl)acetate |
MDL Number | MFCD14706764 |
The compound consists of a thiazole ring system (a five-membered heterocyclic structure containing sulfur and nitrogen atoms) with a chlorine atom at position 5, a methyl group at position 2, and an acetate moiety attached to position 4 via a methylene bridge. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns .
Structural Characteristics and Chemical Properties
The structural framework of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate is characterized by a thiazole core with specific substitution patterns. The thiazole ring serves as a robust scaffold, providing stability to the molecule while also offering multiple sites for further functionalization.
Structural Features
The compound exhibits several key structural features:
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A five-membered thiazole heterocycle containing sulfur and nitrogen
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A chlorine atom at position 5, which enhances electrophilicity of the ring
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A methyl group at position 2, which contributes to steric properties
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An acetate side chain at position 4, providing an ester functionality for further transformations
The presence of these functional groups creates a unique electronic distribution within the molecule, affecting its reactivity and potential for participation in various chemical transformations. The chlorine substituent, in particular, contributes to the compound's electrophilic character, making it susceptible to nucleophilic substitution reactions under appropriate conditions.
Physicochemical Properties
The compound displays physicochemical properties typical of functionalized thiazole derivatives. It exhibits moderate lipophilicity due to the presence of both polar and nonpolar functional groups, making it suitable for pharmaceutical applications where membrane permeability is a consideration. The ester group provides a site for hydrolysis, which could be leveraged for prodrug development in pharmaceutical applications.
Biological Activities and Applications
Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate and related thiazole derivatives demonstrate diverse biological activities, making them valuable in pharmaceutical research and development.
Pharmaceutical Applications
Thiazole derivatives, including compounds structurally similar to Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate, have shown significant promise in pharmaceutical applications. These compounds often serve as important building blocks for more complex molecules with various biological activities. The literature indicates that thiazole-containing compounds can exhibit antimicrobial, antifungal, and other therapeutic properties .
Research on related thiazole derivatives has demonstrated moderate to good antimicrobial activity, suggesting potential applications in developing novel antimicrobial agents. For instance, studies on (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown promising results in antimicrobial screening .
Synthetic Intermediates
Beyond direct biological applications, Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems. The ester functionality provides a handle for further transformations, including hydrolysis, reduction, and amidation reactions, which can lead to compounds with enhanced biological profiles.
The compound's potential role in the synthesis of novel pharmaceutical entities makes it particularly valuable in medicinal chemistry research. Its unique structural features allow for selective modifications, enabling the creation of focused libraries of thiazole derivatives for biological screening.
Analytical Characterization Techniques
Comprehensive characterization of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate requires the application of multiple analytical techniques to confirm its structure, purity, and physical properties.
Spectroscopic Methods
Several spectroscopic methods are routinely employed for the characterization of thiazole derivatives like Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of key functional groups.
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Infrared (IR) Spectroscopy: This technique identifies characteristic functional groups such as the ester carbonyl stretch, C-Cl bonds, and thiazole ring vibrations.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that support structural assignment.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing the purity of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate and monitoring reactions during its synthesis. These techniques allow for the detection and quantification of potential impurities or side products.
Related Research and Emerging Applications
Research on thiazole derivatives has expanded significantly in recent years, revealing new potential applications for compounds like Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate.
Drug Discovery Applications
The thiazole scaffold has proven valuable in developing compounds with diverse therapeutic activities. Research on related compounds suggests potential applications in areas such as:
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Antimicrobial agents: Thiazole derivatives have demonstrated efficacy against various bacterial strains .
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Cystic fibrosis treatment: Novel triazolobithiazoles, which share structural similarities with the thiazole core, have shown promise as cystic fibrosis correctors .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on thiazole derivatives provide valuable insights into the relationship between specific structural features and biological activity. These studies can guide the rational design of new compounds with enhanced properties and therapeutic potential. The presence of the chlorine substituent in Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate, for instance, may contribute significantly to its biological activity profile .
Future Research Directions
The continued exploration of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate and related thiazole derivatives presents numerous opportunities for future research and development.
Synthetic Methodology Development
Future research could focus on developing more efficient and sustainable synthetic routes for preparing Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate and its derivatives. This might include exploring catalytic methods, green chemistry approaches, and one-pot synthetic strategies to improve yield and reduce environmental impact.
Expansion of Pharmaceutical Applications
Given the promising biological activities of thiazole derivatives, further investigation into the potential therapeutic applications of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate and its analogs is warranted. This could include targeted modifications to enhance specific bioactivities or improve pharmacokinetic properties.
The development of compound libraries based on this scaffold could facilitate high-throughput screening for identifying novel lead compounds for various therapeutic targets. Additionally, explorations into the compound's potential as a building block for developing hybrid molecules with multiple pharmacophores could yield promising results in addressing complex disease states.
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